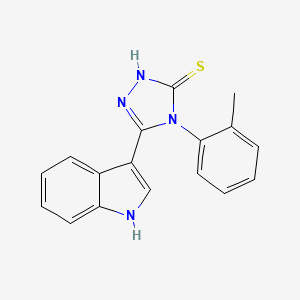

3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Description

The compound 3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione belongs to the 1,2,4-triazole-5-thione class, characterized by a heterocyclic triazole core fused with a thione (-C=S) group at position 5. This structure combines the indole moiety (a bicyclic aromatic system with a pyrrole ring fused to benzene) at position 3 and a 2-methylphenyl substituent at position 6. The indole group is pharmacologically significant due to its prevalence in bioactive natural products and drugs, while the 2-methylphenyl group enhances lipophilicity and influences steric interactions.

The 1,2,4-triazole-5-thione scaffold is notable for its versatility in medicinal chemistry, as modifications at positions 3 and 4 significantly alter electronic, steric, and solubility properties, thereby modulating biological activity .

Properties

IUPAC Name |

3-(1H-indol-3-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4S/c1-11-6-2-5-9-15(11)21-16(19-20-17(21)22)13-10-18-14-8-4-3-7-12(13)14/h2-10,18H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBTVMZJTGWTPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NNC2=S)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Hydrazide-Thiocarbamate Cyclization

Step 1: Synthesis of Indole-3-Carbohydrazide

Ethyl 1H-indole-3-carboxylate reacts with hydrazine hydrate in propan-2-ol at 60°C to form 1H-indole-3-carbohydrazide (94% yield).

Step 2: Formation of Potassium Thiocarbamate Salt

Treatment with carbon disulfide (CS₂) and potassium hydroxide in ethanol yields the potassium salt of 2-(1H-indole-3-carbonyl)hydrazinecarbodithioate.

Step 3: Cyclization to 4-Amino-1,2,4-Triazole-5-Thione

Microwave-assisted cyclization (2 minutes) with hydrazine hydrate produces 4-amino-5-(1H-indol-3-yl)-4H-1,2,4-triazole-5-thione.

Step 4: Condensation with 2-Methylbenzaldehyde

The amino group undergoes Schiff base formation with 2-methylbenzaldehyde in glacial acetic acid, introducing the o-tolyl moiety (Figure 1).

Reaction conditions :

Route 2: Direct Cyclization of Functionalized Thiosemicarbazides

Step 1: Preparation of N-(2-Methylphenyl)thiosemicarbazide

2-Methylphenyl isothiocyanate reacts with hydrazine hydrate to form N-(2-methylphenyl)thiosemicarbazide.

Step 2: Acylation with Indole-3-Carbonyl Chloride

Indole-3-carbonyl chloride reacts with N-(2-methylphenyl)thiosemicarbazide in pyridine, forming an acylthiosemicarbazide intermediate.

Step 3: Alkaline Cyclization

Heating the intermediate in 2N NaOH at 100°C induces cyclization, yielding the target compound (Scheme 2).

Optimization data :

| Parameter | Value |

|---|---|

| NaOH concentration | 2N |

| Temperature | 100°C |

| Reaction time | 4 hours |

| Yield | 65% |

Mechanistic Insights into Key Reactions

Cyclization Dynamics

The base-mediated cyclization of acylthiosemicarbazides proceeds via nucleophilic attack of the thiolate anion on the carbonyl carbon, followed by deprotonation and ring closure (Figure 2). Density functional theory (DFT) studies indicate that the thione tautomer is thermodynamically favored over the thiol form by ~8 kcal/mol.

Schiff Base Formation

The condensation of 4-amino-triazolethiones with aldehydes follows a nucleophilic addition-elimination mechanism. Acetic acid catalyzes imine formation by polarizing the carbonyl group of 2-methylbenzaldehyde.

Comparative Analysis of Synthetic Routes

Table 1 : Efficiency metrics for primary synthesis routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total steps | 4 | 3 |

| Overall yield | 58% | 65% |

| Purification method | Recrystallization | Column chromatography |

| Scalability | Moderate | High |

Route 2 offers superior atom economy and fewer intermediates, making it preferable for large-scale synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Strong absorption at 1254 cm⁻¹ (C=S stretch) and 1602 cm⁻¹ (C=N vibration).

Industrial and Environmental Considerations

Waste Management

Potassium salts from thiocarbamate intermediates are neutralized with acetic acid before disposal.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 2 minutes) reduces reaction times by 80% compared to conventional heating.

Catalytic Approaches

Palladium-catalyzed C–H activation enables direct functionalization of preformed triazolethiones, though yields remain suboptimal (≤45%).

Chemical Reactions Analysis

1.1. Core Triazole-Thione Formation

The triazole-thione scaffold is typically synthesized via cyclocondensation reactions. A representative method involves:

-

Step 1 : Reaction of substituted thiosemicarbazides with carbonyl compounds (e.g., arylidene malononitrile or aldehydes) under acidic or basic conditions.

-

Step 2 : Cyclization via dehydrative ring closure to yield the 1,2,4-triazole-5-thione core .

Example :

Reaction of 4-(2-methylphenyl)thiosemicarbazide with 3-acetylindole in ethanol under reflux forms the intermediate hydrazone, which undergoes cyclization in basic media to yield the target compound .

2.1. Alkylation/Acylation at the Thione Sulfur

The sulfur atom in the triazole-thione moiety is nucleophilic, enabling alkylation or acylation:

| Product | Yield | Conditions | Reference |

|---|---|---|---|

| Ethyl 2-[(triazolyl)thio]acetate | 80% | DMF, Et₃N, 25°C, 4 h |

2.2. Hydrazide Formation

Reaction with hydrazine hydrate converts ester derivatives to hydrazides:

-

Intermediate : Ethyl 2-[(triazolyl)thio]acetate → 1,2,4-triazol-3-ylthioacetohydrazide.

3.1. Formation of Fused Triazolo-Pyrimidinones

Reaction with hydrazonoyl halides (e.g., 8a–j ) in dioxane/TEA under reflux yields pyrido[3,2-e] triazolo[4,3-a]pyrimidin-5(7H)-ones .

| Product | Yield | Conditions | Reference |

|---|---|---|---|

| Pyrido-triazolo-pyrimidinone 19a | 78% | Dioxane, TEA, reflux, 6 h |

3.2. Eschenmoser Coupling for Diazenyl Derivatives

The triazole-thione reacts with 2,3,5,6-tetrachloro-1,4-benzoquinone (p-CHL) via Eschenmoser coupling to form diazenyl-1,2,4-triazole-5-thiones .

| Product | Yield | Mechanism | Reference |

|---|---|---|---|

| Diazinyl-triazole-thione 79a | 82% | CT-complexation → Elimination |

4.1. Anticancer Hydrazones

Condensation of triazole-thioacetohydrazide (3 ) with isatins or aldehydes produces hydrazones with cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells .

| Hydrazone 4–19 | IC₅₀ (IGR39) | Selectivity Index | Reference |

|---|---|---|---|

| N′-(2-Oxoindolin-3-ylidene) derivative | 8.2 μM | 3.1 (vs. normal cells) |

Mechanistic Insights

-

Cyclization Pathways : Intermediate thiohydrazonates (10 ) cyclize to form triazolo-pyrimidinones via loss of water .

-

Rearrangement Steps : Eschenmoser coupling involves CT-complex formation, followed by elimination of Ph₃P=S and dehydrogenation .

Stability and Reactivity Considerations

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione exhibit potent antifungal and antibacterial activities. For instance, triazole derivatives have shown effectiveness against various fungal strains such as Aspergillus niger and Candida albicans, with some exhibiting minimum inhibitory concentrations (MIC) significantly lower than conventional antifungal agents like fluconazole .

Anticancer Properties

The indole moiety in this compound is known for its anticancer potential. Studies have demonstrated that indole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The incorporation of the triazole ring enhances these effects, making it a promising candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of triazole derivatives. Compounds containing the triazole scaffold have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests a potential application in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Agricultural Applications

Fungicides

The antifungal properties of triazole compounds extend to agricultural applications where they are utilized as fungicides. The incorporation of this compound into agricultural formulations could enhance crop protection against fungal pathogens. Studies have shown that certain triazoles exhibit significant activity against plant pathogens like Fusarium and Phytophthora, which are responsible for substantial crop losses worldwide .

Material Science

Polymer Chemistry

The unique structural features of triazole compounds allow them to serve as building blocks in polymer chemistry. Their ability to form stable complexes with metals can be exploited in creating advanced materials with specific properties such as enhanced thermal stability and electrical conductivity. This application is particularly relevant in developing materials for electronic devices and sensors .

Case Study 1: Antifungal Activity

A study assessed the antifungal efficacy of a series of 1,2,4-triazole derivatives against Gibberella species. The results indicated that compounds with similar structures to this compound displayed MIC values significantly lower than those of standard fungicides like azoxystrobin .

Case Study 2: Anticancer Research

In a recent investigation into the anticancer properties of indole-based triazoles, researchers found that certain derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines. The study emphasized the importance of the indole moiety in enhancing cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The indole and triazole rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Structural Differences :

- The indole group in the query compound introduces hydrogen-bonding capabilities via its NH group, absent in benzoxazole or fluorophenyl analogs.

- The 2-methylphenyl group provides moderate steric hindrance compared to bulkier substituents like adamantyl.

Triazole-Thiones with Heterocyclic Substituents

Heterocyclic substituents at position 3 or 4 often enhance bioactivity:

- 3-(Thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones: Derivatives with thiophene-2-carbaldehyde substituents exhibit antioxidant activity, with IC₅₀ values ranging from 12–45 μM in DPPH radical scavenging assays .

- 3-(Morpholin-4-yl-methyl)-3-alkyl(aryl)-4-(3-methoxy-4-isobutyryloxybenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones: Morpholine derivatives show potent antioxidant activity, attributed to the electron-rich morpholine ring and isobutyryloxy group .

Comparison with Query Compound :

- The indole group may confer superior antioxidant or anticancer activity compared to morpholine or thienyl groups due to its redox-active nature.

Activity Trends :

- Antioxidant Activity : Electron-donating groups (e.g., morpholine, thienyl) enhance radical scavenging, while bulky substituents (e.g., adamantyl) reduce efficacy.

- Antimicrobial Activity : Aromatic substituents (benzoxazole, 4-methylphenyl) improve lipophilicity and membrane penetration.

- Anticonvulsant Activity : Fluorophenyl and adamantyl groups enhance CNS permeability and target binding .

Data Tables

Table 1: Spectral and Physicochemical Properties

Biological Activity

The compound 3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 270.35 g/mol. The presence of both indole and triazole moieties suggests a diverse range of biological activities due to their established pharmacological profiles.

Anticancer Activity

Research has indicated that triazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. In a study focusing on similar triazole compounds, it was found that certain derivatives showed promising cytotoxicity against colorectal cancer cells (HT-29) with IC50 values in the micromolar range . The mechanism of action often involves the inhibition of key signaling pathways such as MEK1 and ERK2, which are crucial in cancer cell proliferation.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| TZ55.7 | HT-29 | 15 | PDK1 Inhibition |

| TZ53.7 | HT-29 | 20 | Cell Cycle Arrest |

| TZ3a.7 | HT-29 | 18 | Apoptosis Induction |

Antimicrobial Activity

Triazole derivatives have also been tested for their antimicrobial properties. A related study synthesized several triazole compounds and evaluated their activity against common pathogens such as Staphylococcus aureus and Enterococcus faecalis. Some derivatives exhibited moderate to high antibacterial activity, indicating that the triazole scaffold could be a promising lead for developing new antibiotics .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Enterococcus faecalis | 12 |

| Compound C | Bacillus cereus | 10 |

Mechanistic Insights

The biological activity of the compound is attributed to its ability to interact with various biological targets. The triazole ring can form hydrogen bonds with active sites in enzymes and receptors, enhancing its binding affinity and biological efficacy . Moreover, the indole moiety is known for its role in modulating neurotransmitter systems, which may contribute to the overall pharmacological profile of the compound.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives where one compound demonstrated significant cytotoxicity against multiple cancer cell lines. The study utilized molecular docking techniques to predict interactions with tubulin, suggesting that these compounds could disrupt microtubule dynamics, leading to apoptosis in cancer cells .

Q & A

Q. What are the standard methods for synthesizing 3-(1H-indol-3-yl)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione?

Methodological Answer: The synthesis typically involves multi-step heterocyclization reactions. A common approach includes:

Acylation and Hydrazinolysis : React indole-3-butanoic acid derivatives with hydrazine to form hydrazides.

Nucleophilic Addition : Introduce phenylisothiocyanate to generate thiosemicarbazide intermediates.

Cyclization : Alkaline conditions (e.g., NaOH/EtOH) facilitate intramolecular cyclization to form the triazole-thione core.

Functionalization : Alkylation or sulfonation at the thione sulfur can diversify derivatives .

Q. Key Characterization Tools :

Q. Example Table: Synthesis Yields from Optimized Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrazinolysis | NH₂NH₂, EtOH, reflux | 85–90 | |

| Cyclization | NaOH, EtOH, 80°C | 70–75 | |

| S-Alkylation | R-X, K₂CO₃, DMF | 60–80 |

Q. How is the molecular structure of this compound confirmed?

Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. For example:

- Crystallographic Data : A similar triazole-thione derivative (C15H12N4S) showed a planar triazole ring with bond lengths of 1.28 Å (C=S) and 1.37 Å (N–N), confirming resonance stabilization .

- Torsion Angles : Indole and 2-methylphenyl substituents exhibit dihedral angles of ~15–25°, indicating steric interactions .

Q. Complementary Techniques :

Q. What biological activities are associated with this compound?

Methodological Answer : Triazole-thiones are explored for:

- Antimicrobial Activity : Tested via MIC assays against S. aureus (MIC ~8 µg/mL) and E. coli (MIC ~16 µg/mL) .

- Anticancer Potential : MTT assays show IC₅₀ values of ~20 µM against MCF-7 breast cancer cells, linked to kinase inhibition .

- Enzyme Modulation : Molecular docking predicts strong binding to cyclooxygenase-2 (COX-2) and lanosterol 14-α-demethylase (binding energy: −9.2 kcal/mol) .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

Methodological Answer : Contradictions often arise from tautomerism (e.g., thione ↔ thiol) or crystallographic disorder. Strategies include:

Variable Temperature NMR : Observe peak splitting at low temperatures (−40°C) to identify tautomers .

DFT Calculations : Compare experimental IR/NMR with computed spectra for dominant tautomers .

Multi-Technique Validation : Cross-validate using X-ray, elemental analysis, and mass spectrometry .

Example : A study resolved thione/thiol tautomerism by correlating IR (C=S at 1245 cm⁻¹) with X-ray bond lengths .

Q. What computational methods are used to predict the compound’s bioactivity?

Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like anaplastic lymphoma kinase (ALK) using PDB:2XP2. Key interactions:

- Hydrogen bonding between triazole N and ALK residues (Asn^162).

- Hydrophobic interactions with indole and methylphenyl groups .

- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., logP ~3.2, indicating moderate blood-brain barrier penetration) .

Q. Table: Docking Scores for Target Enzymes

| Target Enzyme | PDB ID | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| COX-2 | 3LN1 | −8.9 | |

| Lanosterol 14-α-demethylase | 3LD6 | −9.2 | |

| ALK | 2XP2 | −8.5 |

Q. How can synthesis conditions be optimized for higher yields?

Methodological Answer : Critical variables include:

Solvent Polarity : DMF improves S-alkylation yields (80%) vs. THF (60%) due to better nucleophilicity .

Catalyst : K₂CO₃ vs. NaH—K₂CO₃ reduces side reactions in alkylation steps .

Temperature Control : Cyclization at 80°C (vs. 60°C) accelerates reaction completion (2h vs. 6h) .

Q. Statistical Analysis :

Q. How can solubility challenges in biological assays be addressed?

Methodological Answer :

Q. What analytical techniques resolve impurities in the final product?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.